1H-indol-7-amine
Overview
Description
1H-indol-7-amine, also known as 7-Aminoindole, is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 . It is an indolamine , which is a class of compounds containing an indole moiety . The compound is typically a purple solid .
Synthesis Analysis
The synthesis of 1H-indol-7-amine can be achieved from 7-Nitroindole . The process involves the use of ammonium formate and a catalytic amount of 10% palladium on carbon . The mixture is heated to reflux for 1 hour before it is cooled, filtered through celite, and evaporated to provide the product .Molecular Structure Analysis
The molecular structure of 1H-indol-7-amine consists of a benzene ring fused with a pyrrole ring, forming an indole moiety . The nitrogen atom in the pyrrole ring carries an amino group .Chemical Reactions Analysis
1H-indol-7-amine can participate in various chemical reactions. For instance, it can undergo acylation reactions with acyl halides or anhydrides to form amides . It can also undergo alkylation reactions with alkyl halides, resulting in the formation of alkylated indole derivatives . Furthermore, it can participate in Mannich reactions, where it reacts with formaldehyde and a secondary amine to yield β-amino carbonyl compounds .Physical And Chemical Properties Analysis
1H-indol-7-amine is a purple solid . It has a molecular weight of 132.16 . The compound is insoluble in water .Scientific Research Applications
Anion Receptor Synthesis 1H-indol-7-amine is used in constructing amide-based anion receptors. It enhances anion binding significantly compared to aniline-based receptors due to the additional binding site provided by the indolyl NH group (Zieliński, Dydio & Jurczak, 2008).
Synthesis and Structural Evaluation of Derivatives The compound is utilized in the synthesis and structural analysis of various indole and gramine derivatives. These are characterized through methods like IR, 1H NMR, and mass spectroscopy (Kukuljan, Kranjc & Perdih, 2016).
Experimental and Computational Investigations 1H-indol-7-amine derivatives are studied for their biological, industrial, and optical applications. Research includes synthesis, spectroscopic characterization, and computational analysis using density functional theory (Tariq et al., 2020).
Catalysis in Pharmaceutical Industry It's involved in catalytic methods for C-7 amination of indolines, which is crucial for constructing and modifying diverse indoles and indolines in the pharmaceutical sector (Li et al., 2017).
Antiproliferative Properties 1H-indol-7-amine derivatives exhibit significant in-vitro antiproliferative activity against human breast cancer and other cell lines, suggesting potential in cancer therapy (Fawzy et al., 2018).
Environmentally Friendly Synthesis Methods The compound is used in catalyst-free, environmentally-friendly synthesis methods for various derivatives, highlighting its role in sustainable chemistry (Chen, Lei & Hu, 2014).
Synthesis of Novel Derivatives New derivatives of 1-(phenylsulfonyl)indole have been synthesized using 1H-indol-7-amine, exploring their structures through crystallography and DFT calculations (Mannes et al., 2017).
Regioselective Synthesis Applications 1H-indol-7-amine assists in regioselective synthesis of indoles and indoline derivatives, important in developing pharmaceutical inhibitors (Sanz et al., 2007).
Synthesis of N-Aryl Derivatives It is employed in oxidative diamination of substituted indoles, producing a range of N-aryl derivatives under peroxide-free conditions (Jiang, Li & Yu, 2018).
Catalysis in Organic Synthesis The compound is integral in the synthesis of palladacycles with indole cores, serving as catalysts in organic reactions (Singh et al., 2017).
Safety And Hazards
Future Directions
1H-indol-7-amine has potential for further exploration in the field of medicinal chemistry. Its amine group can undergo various reactions, allowing for the synthesis of a variety of indole derivatives . These derivatives can then be screened for different pharmacological activities, expanding the therapeutic possibilities of this compound .
properties
IUPAC Name |
1H-indol-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFWZOSMUGZKNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276110 | |
Record name | 7-Aminoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indol-7-amine | |
CAS RN |
5192-04-1 | |
Record name | 7-Aminoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Aminoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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